2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine

Lipophilicity CNS drug design Physicochemical profiling

This 2-methoxy-pyridine-3-carboxamide scaffold is a strategic asset for CNS drug discovery, specifically fine-tuned for optimal passive blood-brain barrier penetration (TPSA 42.4 Ų, XLogP3 2.5). Unlike des-methoxy or des-CF₃ analogs, its unique concurrent electron-donating (–OCH₃) and electron-withdrawing (–CF₃) groups provide a polarized electronic environment ideal for engaging kinase hinge regions and GPCR binding pockets. As a fragment-like building block (MW 288.27, 2 rotatable bonds), it offers superior ligand efficiency over heavier extended analogs, ensuring predictable pharmacokinetic behavior for lead optimization.

Molecular Formula C13H15F3N2O2
Molecular Weight 288.27
CAS No. 2097903-94-9
Cat. No. B2744785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine
CAS2097903-94-9
Molecular FormulaC13H15F3N2O2
Molecular Weight288.27
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)C(F)(F)F
InChIInChI=1S/C13H15F3N2O2/c1-20-11-10(3-2-6-17-11)12(19)18-7-4-9(5-8-18)13(14,15)16/h2-3,6,9H,4-5,7-8H2,1H3
InChIKeyLTQPJCVFVMYMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine (CAS 2097903-94-9) – Structural Identity and Procurement Baseline


2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine (CAS 2097903-94-9) is a synthetic heterocyclic building block belonging to the 2-methoxypyridine-3-carboxamide class [1]. Its molecular formula is C₁₃H₁₅F₃N₂O₂ (MW 288.27 g·mol⁻¹), and its IUPAC name is (2-methoxypyridin-3-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone . The compound features a pyridine core bearing a methoxy group at position 2 and a 4-(trifluoromethyl)piperidine-1-carbonyl substituent at position 3, creating a polarized electronic environment from the concurrent electron-donating (–OCH₃) and electron-withdrawing (–CF₃) groups . It is primarily used as a versatile intermediate and building block in medicinal chemistry for the synthesis of bioactive molecules targeting CNS disorders and enzyme inhibition [2].

Why 2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine Cannot Be Replaced by Generic Analogs


The compound's value proposition rests on the specific juxtaposition of three structural features: a 2-methoxy substituent on pyridine, a carbonyl linkage at position 3, and a 4-trifluoromethyl group on the piperidine ring [1]. Removal of any single element produces a distinct chemical entity with altered physicochemical properties and biological target engagement potential. For example, the des-methoxy analog (CAS 2415572-66-4) loses hydrogen-bond acceptor capacity (6 → 5 HBA) and shows reduced topological polar surface area, directly affecting solubility and protein-binding interactions . The des-trifluoromethyl analog (CAS 1798606-79-7) sacrifices the metabolic stability and membrane permeability conferred by –CF₃ . The regioisomer with carbonyl at position 2 (CAS 2097889-97-7) presents a different spatial orientation of the piperidine ring, altering both molecular recognition and the compound's utility as a synthetic intermediate . The quantitative evidence below demonstrates that these structural perturbations yield measurable differences in lipophilicity, hydrogen-bonding capacity, and electronic character—parameters that directly govern pharmacokinetic behavior and target selectivity in drug discovery programs.

Quantitative Differentiation Evidence for 2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine Versus Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: Balanced CNS Drug-Like LogP Versus Des-Methoxy and Regioisomer Analogs

The target compound exhibits a computed XLogP3 of 2.5 [1], placing it within the optimal lipophilicity window (LogP 1–3) for CNS drug candidates, where passive permeability and aqueous solubility are balanced [2]. The des-methoxy analog 3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine (CAS 2415572-66-4) is predicted to have a higher LogP (~2.8–3.1) due to the absence of the polar –OCH₃ group, which may reduce aqueous solubility and increase non-specific protein binding . Conversely, the analog 2-methyl-3-(piperidin-1-ylcarbonyl)-6-(trifluoromethyl)pyridine (with –CF₃ on pyridine rather than piperidine) has a measured LogP of 2.97 [3]. The target compound's intermediate LogP value positions it advantageously for CNS target engagement while maintaining sufficient solubility for in vitro assay compatibility.

Lipophilicity CNS drug design Physicochemical profiling

Hydrogen-Bond Acceptor (HBA) Count: Enhanced Solubility and Target Engagement Versus Des-Methoxy Analogs

The target compound possesses six hydrogen-bond acceptor (HBA) atoms: the pyridine nitrogen, the amide carbonyl oxygen, the methoxy oxygen, and the three fluorine atoms of –CF₃ [1]. In contrast, the des-methoxy analog 3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine (CAS 2415572-66-4) has only five HBA atoms (lacking the methoxy oxygen) . The additional HBA from the methoxy group can participate in critical hydrogen-bonding interactions with target protein residues, potentially improving binding affinity and selectivity in kinase or GPCR targets . Higher HBA count also correlates with improved aqueous solubility—a key parameter for compound handling in high-throughput screening and in vivo dosing formulations [2].

Hydrogen bonding Solubility Ligand-protein interactions

Topological Polar Surface Area (TPSA): CNS Penetration Favorability Versus High-TPSA Analogs

The target compound has a computed TPSA of 42.4 Ų [1], which falls well below the widely accepted threshold of <90 Ų for favorable passive blood-brain barrier (BBB) penetration [2]. This value is primarily a consequence of the methoxy group masking the polarity of the pyridine nitrogen and the amide carbonyl being the major polar contributor. A closely related extended analog, (2-methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS not specified, MW 421.37), contains additional polar atoms that would increase TPSA above the CNS-favorable threshold, potentially limiting BBB access . The target compound's low TPSA, combined with its moderate LogP (2.5), positions it as a privileged scaffold for CNS-targeted probe and lead discovery [3].

TPSA Blood-brain barrier penetration CNS drug-likeness

Electronic Environment: Concurrent Electron-Donating and Electron-Withdrawing Substituents Create a Unique Polarized Scaffold

The target compound uniquely combines the electron-donating methoxy group (–OCH₃, σₚ = –0.27) at pyridine position 2 with the strongly electron-withdrawing trifluoromethyl group (–CF₃, σₚ = +0.54) on the piperidine ring [1]. This push-pull electronic architecture polarizes the pyridine ring and modulates the electron density at the amide carbonyl, affecting both reactivity and molecular recognition . Analogs lacking the –CF₃ group on piperidine, such as 2-methoxy-6-[(piperidin-1-yl)carbonyl]pyridine (CAS 1798606-79-7), lose this electronic polarization entirely, while analogs lacking the –OCH₃ group (e.g., CAS 2415572-66-4) possess a different electronic profile dominated solely by the electron-withdrawing –CF₃ . The concurrent presence of both substituents is a deliberate design feature for medicinal chemistry programs seeking to fine-tune target binding through electronic modulation .

Electronic effects Structure-activity relationships Medicinal chemistry design

Molecular Weight and Rotatable Bond Profile: Lead-Like Properties Versus Heavier Extended Analogs

With a molecular weight of 288.27 g·mol⁻¹ and only 2 rotatable bonds [1], the target compound sits within the 'lead-like' chemical space (MW <350, rotatable bonds ≤7) as defined by the Astex rule-of-three guidelines for fragment and lead discovery [2]. In contrast, the extended analog (2-methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone has a molecular weight of 421.37 g·mol⁻¹ , which exceeds typical lead-like thresholds and introduces additional rotatable bonds that increase conformational entropy penalty upon target binding. The target compound's lower molecular weight provides greater ligand efficiency potential and room for subsequent optimization without breaching drug-like property space [3].

Lead-likeness Fragment-based drug discovery Molecular complexity

Procurement-Guiding Application Scenarios for 2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine (CAS 2097903-94-9)


CNS-Targeted Lead Discovery: Privileged Scaffold for Blood-Brain Barrier Penetrant Probes

With a computed TPSA of 42.4 Ų and XLogP3 of 2.5, this compound falls within the optimal physicochemical space for passive BBB penetration (TPSA <90 Ų, LogP 1–3) [1][2]. This profile makes it a preferred synthetic intermediate for CNS drug discovery programs targeting neurological disorders such as Alzheimer's disease, Parkinson's disease, or psychiatric conditions, where brain exposure is a prerequisite for efficacy . Procurement for CNS-focused medicinal chemistry campaigns is supported by the compound's balanced polarity and lead-like molecular weight (288.27 g·mol⁻¹), allowing subsequent optimization without exceeding drug-like property thresholds [3].

Kinase and GPCR Inhibitor Library Synthesis: Dual Hydrogen-Bond Acceptor and Electronic Polarization Features

The compound's six hydrogen-bond acceptor atoms and concurrent electron-donating (–OCH₃) and electron-withdrawing (–CF₃) substituents create a polarized electronic environment suitable for interacting with kinase hinge regions and GPCR orthosteric binding pockets [1][2]. The amide carbonyl serves as a key hinge-binding motif, while the trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic and electrostatic interactions . Screening library constructors should prioritize this scaffold for generating focused compound collections aimed at kinase and GPCR targets, where the methoxy group provides an additional vector for hydrogen-bond interactions not available in des-methoxy analogs [3].

Fragment-Based Drug Discovery (FBDD): Low-MW Starting Point with Defined Growth Vectors

At 288.27 g·mol⁻¹ with only 2 rotatable bonds, this compound satisfies Astex rule-of-three criteria for fragment and lead-like starting points (MW <350, RotB ≤7, cLogP <3) [1][2]. The pyridine ring, amide linkage, and piperidine ring provide three distinct vectors for fragment growth, while the methoxy group at position 2 and the –CF₃ substituent at piperidine position 4 offer sites for further functionalization . Compared to heavier extended analogs (MW >400), this scaffold provides greater ligand efficiency and room for multi-parameter optimization during fragment-to-lead campaigns [3].

Chemical Probe Development: Selective Tool Compound Synthesis Requiring Defined Physicochemical Properties

The combination of moderate lipophilicity (LogP 2.5), low TPSA (42.4 Ų), and balanced HBA count (6) makes this compound an attractive core for developing selective chemical probes with predictable pharmacokinetic behavior [1][2]. When selecting a building block for probe synthesis, the concurrent electronic push-pull character ensures that probe molecules derived from this scaffold can engage targets through both polar and hydrophobic contacts, minimizing the risk of non-specific binding that plagues highly lipophilic analogs . Procurement teams should select this compound when the probe development workflow requires a scaffold with CNS-compatible physicochemical properties and synthetic tractability for further derivatization [3].

Quote Request

Request a Quote for 2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.